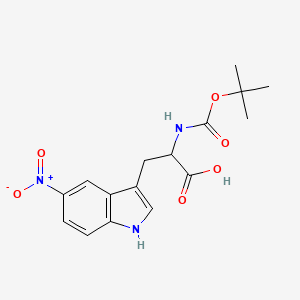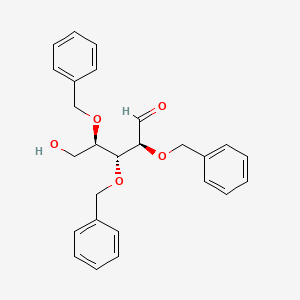
(2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal is a complex organic compound with the molecular formula C26H28O5 It is characterized by the presence of three benzyloxy groups and a hydroxyl group attached to a pentanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like N,N-dimethylformamide (DMF) and reagents such as sodium hydride and benzyl bromide are commonly used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the aldehyde group would produce a primary alcohol.
Applications De Recherche Scientifique
(2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal involves its interaction with specific molecular targets. The benzyloxy groups can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl and aldehyde groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: Similar structure but with different positioning of the hydroxyl group.
Benzyl N-[(2S,3R,4R,5R,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate: Contains benzyloxy groups and hydroxyl groups but with a different core structure.
Uniqueness
The uniqueness of (2S,3R,4R)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C26H28O5 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2S,3R,4R)-5-hydroxy-2,3,4-tris(phenylmethoxy)pentanal |
InChI |
InChI=1S/C26H28O5/c27-16-24(29-18-21-10-4-1-5-11-21)26(31-20-23-14-8-3-9-15-23)25(17-28)30-19-22-12-6-2-7-13-22/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m1/s1 |
Clé InChI |
CPAWVYGBEPVUOZ-CYXNTTPDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@H](CO)[C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC(CO)C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



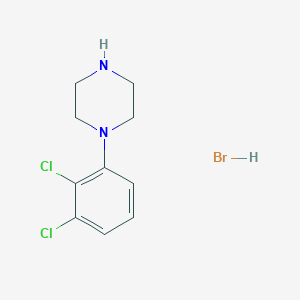
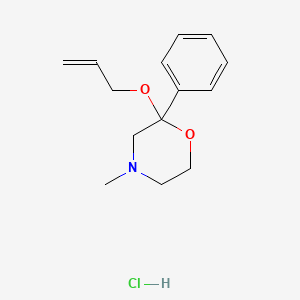
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
![2-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818856.png)

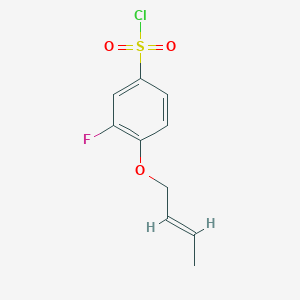
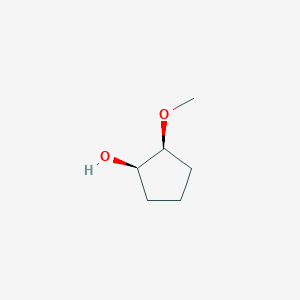

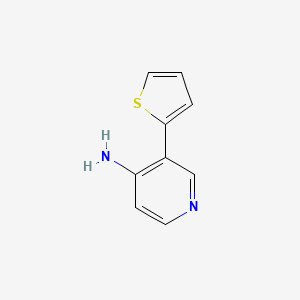
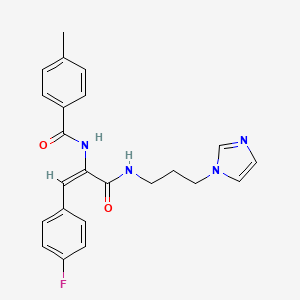
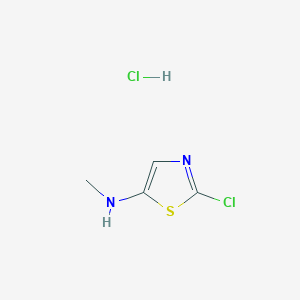
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
